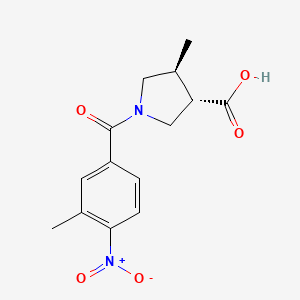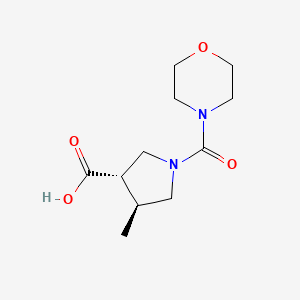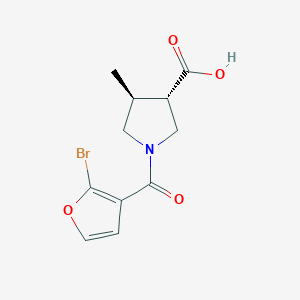
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPAC and belongs to the class of pyrrolidine carboxylic acids. The compound is known for its ability to modulate certain biochemical and physiological processes, making it a promising candidate for various research studies.
Applications De Recherche Scientifique
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various scientific research areas. One of the primary applications of MPAC is in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitter receptors. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, MPAC has been investigated for its potential anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves its ability to bind to specific receptors in the body. In particular, MPAC has been shown to bind to the GABA-A receptor, which is a neurotransmitter receptor that plays a role in regulating neuronal activity. By binding to this receptor, MPAC can modulate the activity of neurons, leading to various physiological effects.
Biochemical and physiological effects:
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In particular, it has been shown to modulate the activity of the GABA-A receptor, leading to changes in neuronal activity. This can result in various physiological effects, such as sedation, anxiolysis, and anticonvulsant activity. MPAC has also been shown to have potential anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid in lab experiments is its ability to modulate the activity of the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, MPAC has been shown to have potential anti-inflammatory and anti-cancer properties, which could be useful in studying these areas. However, one limitation of using MPAC in lab experiments is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.
Orientations Futures
There are several future directions for research involving (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying its effects and to determine its safety and efficacy in clinical trials. Additionally, MPAC's potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research in these areas. Finally, there is a need for further studies to fully understand the toxicity and potential side effects of MPAC, particularly at higher doses.
Méthodes De Synthèse
The synthesis of (3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid involves the reaction of (S)-4-methylpyrrolidine-3-carboxylic acid with 3-phenoxypropionyl chloride in the presence of a base. The reaction is carried out in a suitable solvent, such as dichloromethane or acetonitrile, at a specific temperature and for a specific duration. The resulting product is purified through column chromatography to obtain a pure form of MPAC.
Propriétés
IUPAC Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-9-16(10-13(11)15(18)19)14(17)7-8-20-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,18,19)/t11-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTBWYNQNURROU-DGCLKSJQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-methyl-1-(3-phenoxypropanoyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6633010.png)






